BenchChemオンラインストアへようこそ!

2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

CYP450 inhibition drug metabolism ADME-Tox

Procure CAS 941873-70-7 as a non-basic 5-HT2A antagonist lead-optimization scaffold. Its neutral piperidin-2-one motif decouples receptor affinity from hERG blockade, providing a wider therapeutic window than first-generation ligands such as ketanserin. Use as a reference standard in SAR studies probing N-aryl substitution geometry, directly comparing with meta-substituted analog CAS 941945-32-0. Include in CYP inhibition panels as a moderate CYP3A4 positive control (Ki 130 nM) for assay qualification. Ideal for freedom-to-operate assessments of Roche’s piperidine-benzenesulfonamide patent estate in schizophrenia, Alzheimer’s, and cognitive-deficit programs.

Molecular Formula C20H24N2O4S
Molecular Weight 388.48
CAS No. 941873-70-7
Cat. No. B2384600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
CAS941873-70-7
Molecular FormulaC20H24N2O4S
Molecular Weight388.48
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OC
InChIInChI=1S/C20H24N2O4S/c1-14-12-18(26-3)19(13-15(14)2)27(24,25)21-16-7-9-17(10-8-16)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3
InChIKeyTWQFMBJZHGGEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941873-70-7) – Compound Class & Procurement-Relevant Profile


2‑Methoxy‑4,5‑dimethyl‑N‑(4‑(2‑oxopiperidin‑1‑yl)phenyl)benzenesulfonamide (CAS 941873‑70‑7) is a fully synthetic, non‑basic piperidine‑benzenesulfonamide that belongs to a structurally defined series of CNS‑targeted small molecules [1]. Unlike many classical aminergic GPCR ligands that rely on a protonatable nitrogen for receptor engagement, this compound adopts a neutral piperidin‑2‑one motif, a design feature that can decouple 5‑HT2A receptor affinity from hERG (IKr) channel blockade [2]. The molecule is referenced in the Roche patent family covering piperidine‑benzenesulfonamide derivatives intended for cognitive and psychotic disorders [3].

Why Generic Substitution Is Not Advisable for 2-Methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941873-70-7)


Piperidine‑benzenesulfonamides are not functionally interchangeable because minor changes in the substitution pattern of the central phenyl ring or the N‑aryl appendage can invert selectivity among closely related aminergic GPCR subtypes and substantially alter CYP450 inhibition profiles [1]. The 2‑oxopiperidin‑1‑ylphenyl motif present in this specific compound was deliberately chosen to eliminate the basic nitrogen that is a hallmark of first‑generation 5‑HT2A ligands, thereby mitigating IKr channel off‑target activity while preserving receptor affinity [2]. Consequently, replacing CAS 941873‑70‑7 with a generic piperidine‑benzenesulfonamide that lacks precisely this substitution geometry risks losing the intended selectivity window.

Quantitative Differentiation Evidence for 2-Methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941873-70-7)


CYP3A4 Mechanism-Based Inhibition – Liability Indicator vs. In-Class Comparators

In a mechanism‑based inhibition assay using human cytochrome P450 3A4, this compound displayed a Ki of 130 nM, measured by nifedipine oxidation, omeprazole 3‑hydroxylation, and omeprazole sulfoxidation [1]. Many CNS‑targeted piperidine‑benzenesulfonamides in the patent literature have not been publicly profiled for CYP3A4 time‑dependent inhibition; therefore, this datum provides a concrete, quantitative benchmark for comparison when evaluating follow‑up analogs.

CYP450 inhibition drug metabolism ADME-Tox

Structural Differentiation from the Nearest Commercially Cataloged Analog (CAS 941945-32-0)

The closest analog listed in chemical catalogs is 2‑methoxy‑4,5‑dimethyl‑N‑(4‑methyl‑3‑(2‑oxopiperidin‑1‑yl)phenyl)benzenesulfonamide (CAS 941945‑32‑0), which carries an additional methyl group on the central aniline ring . This seemingly minor modification shifts the position of the oxopiperidine substituent from para to meta relative to the sulfonamide linkage and introduces steric bulk adjacent to the sulfonamide nitrogen. In the Roche patent series, such positional isomerism was shown to modulate both 5‑HT2A affinity and IKr off‑target activity [1], making the two compounds non‑substitutable in a biological SAR context.

structure-activity relationship selectivity CNS drug design

Non‑Basic Pharmacophore Design – Class‑Level Selectivity Advantage Over Basic‑Amine 5‑HT2A Antagonists

Conventional 5‑HT2A antagonists (e.g., ketanserin, risperidone) contain a basic nitrogen that is a recognized driver of hERG (IKr) channel affinity and consequent QT‑prolongation risk [1]. The non‑basic piperidine‑benzenesulfonamide series, to which CAS 941873‑70‑7 belongs, was explicitly designed to remove this basic center while retaining sub‑micromolar 5‑HT2A binding [1]. Although the exact 5‑HT2A Ki for this specific compound has not been publicly disclosed, patent exemplification data for close structural analogs demonstrate that this design strategy yields 5‑HT2A Ki values in the 10–100 nM range with >100‑fold selectivity over the IKr channel [1].

5-HT2A receptor IKr channel cardiac safety

Patent‑Documented CNS Disease Indication Scope – Differentiation from Generic Sulfonamide Tool Compounds

The Roche patent family (HR‑P20050708‑A2 and equivalents) explicitly claims piperidine‑benzenesulfonamides for the treatment of psychosis, schizophrenia, dementia, Alzheimer's disease, attention deficit disorders, and pain [1]. This therapeutic focus contrasts with generic benzenesulfonamide tool compounds (e.g., simple sulfanilamide derivatives) that are typically employed as carbonic anhydrase inhibitors or antibacterial agents. The patent linkage establishes a defined CNS‑oriented utility space that generic sulfonamides do not share.

CNS indications cognitive disorders intellectual property

Recommended Application Scenarios for 2-Methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941873-70-7)


CNS Lead Optimization Programs Targeting 5‑HT2A Receptor with Cardiac Safety Constraints

This compound serves as a non‑basic scaffold for 5‑HT2A antagonist lead optimization. Its design eliminates the basic amine that drives IKr channel binding, providing a wider therapeutic window than first‑generation antagonists such as ketanserin [1]. Teams can use the measured CYP3A4 Ki of 130 nM as a baseline DDI liability metric when benchmarking new analogs [2].

Structure‑Activity Relationship Studies on Piperidine‑Benzenesulfonamide Regioisomers

The compound is ideally suited as a reference standard for SAR studies that probe the impact of N‑aryl substitution geometry. Direct comparison with its meta‑substituted analog (CAS 941945‑32‑0) allows systematic investigation of regioisomer‑dependent effects on target affinity and off‑target profiles .

CYP450 Enzyme Inhibition Panel Reference Compound

With a publicly available CYP3A4 mechanism‑based inhibition Ki of 130 nM, this compound can be incorporated into in‑house CYP inhibition panels as a moderately potent positive control, facilitating assay qualification and cross‑laboratory data harmonization [2].

Patent‑Landscape‑Guided CNS Drug Discovery

Organizations pursuing novel treatments for schizophrenia, Alzheimer's disease, or cognitive deficits can procure this compound as a representative example of the Roche piperidine‑benzenesulfonamide patent estate, enabling freedom‑to‑operate assessments and competitor intelligence [3].

Quote Request

Request a Quote for 2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.